molecular formula C11H9ClN2 B1507577 3-Chloro-4-(pyridin-2-yl)aniline CAS No. 1044209-44-0

3-Chloro-4-(pyridin-2-yl)aniline

Cat. No. B1507577
CAS RN: 1044209-44-0
M. Wt: 204.65 g/mol
InChI Key: UDYSLKGLBZLELZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-2-yl)aniline is a chemical compound with the molecular formula C11H9ClN2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Chloro-4-(pyridin-2-yl)aniline and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives for antitumor activities .


Molecular Structure Analysis

The molecular weight of 3-Chloro-4-(pyridin-2-yl)aniline is 204.66 . Its InChI code is 1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-4-(pyridin-2-yl)aniline are not detailed in the search results, it’s worth noting that the compound has been used in the synthesis of antitumor molecules .


Physical And Chemical Properties Analysis

3-Chloro-4-(pyridin-2-yl)aniline is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

The safety data sheet for 4-chloro-3-(pyridin-2-yl)aniline, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the use of 3-Chloro-4-(pyridin-2-yl)aniline and its derivatives seem promising, especially in the field of antitumor drug development . One of its derivatives has shown significant antitumor activity, suggesting that it could be a potential candidate for personalized cancer therapy .

properties

IUPAC Name

3-chloro-4-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYSLKGLBZLELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730474
Record name 3-Chloro-4-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(pyridin-2-yl)aniline

CAS RN

1044209-44-0
Record name 3-Chloro-4-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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